molecular formula C15H20O6 B3092902 Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate CAS No. 123794-62-7

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate

Cat. No.: B3092902
CAS No.: 123794-62-7
M. Wt: 296.31 g/mol
InChI Key: QPGNMQVDKLQLIJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is an organic compound with the molecular formula C15H20O6. This compound features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3,4,5-trimethoxybenzoylacetate with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and controlled temperature conditions ensures a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cell division and stress response. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
  • Ethyl 3-oxo-4-(3,4-dimethoxyphenyl)butanoate
  • Ethyl 3-oxo-4-(3,5-dimethoxyphenyl)butanoate

Uniqueness

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is unique due to the presence of three methoxy groups on the phenyl ring, which enhances its biological activity and specificity compared to similar compounds with fewer methoxy groups .

Properties

IUPAC Name

ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-14(17)9-11(16)6-10-7-12(18-2)15(20-4)13(8-10)19-3/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGNMQVDKLQLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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